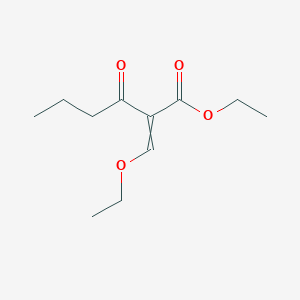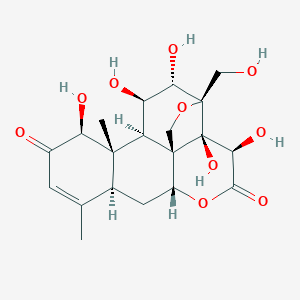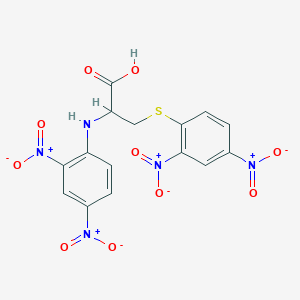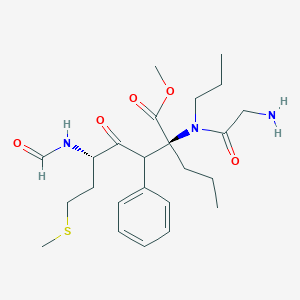![molecular formula C7H16N4O2 B162285 (2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid CAS No. 137694-74-7](/img/structure/B162285.png)
(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
概要
説明
(2R)-2-amino-5-[(N’-methylcarbamimidoyl)amino]pentanoic acid is a chiral amino acid derivative It is structurally related to arginine, an essential amino acid, and plays a significant role in various biochemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-5-[(N’-methylcarbamimidoyl)amino]pentanoic acid typically involves the coupling of a protected amino acid derivative with a suitable carbamimidoylating agent. One common method involves the use of N-methylcarbamimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other reagents under controlled conditions, ensuring high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(2R)-2-amino-5-[(N’-methylcarbamimidoyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carbamimidoyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted amino acid derivatives.
科学的研究の応用
(2R)-2-amino-5-[(N’-methylcarbamimidoyl)amino]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and peptidomimetics.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases related to arginine metabolism.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
作用機序
The mechanism of action of (2R)-2-amino-5-[(N’-methylcarbamimidoyl)amino]pentanoic acid involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function .
類似化合物との比較
Similar Compounds
Arginine: An essential amino acid with a similar structure but different functional groups.
Ornithine: Another amino acid involved in the urea cycle, structurally related to arginine.
Citrulline: A non-essential amino acid that is a precursor to arginine.
Uniqueness
(2R)-2-amino-5-[(N’-methylcarbamimidoyl)amino]pentanoic acid is unique due to its specific functional groups, which confer distinct biochemical properties. Its ability to modulate enzyme activity and participate in various chemical reactions makes it a valuable compound in research and industrial applications .
特性
IUPAC Name |
(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNWOCRCBQPEKQ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)NCCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



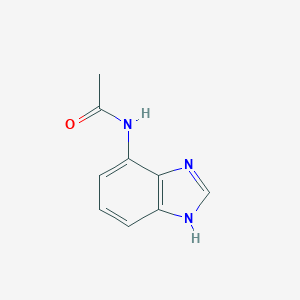



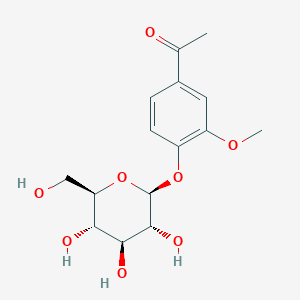


![7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B162223.png)
